L-VALINE (1-13C)
Description
Strategic Placement of Carbon-13 at the Carboxyl Position for Metabolic Tracing
The specific placement of the ¹³C atom at the first carbon (1-position) of the L-valine molecule—the carboxyl group (–COOH)—is a strategic choice for metabolic tracing studies. wikipedia.org This position is particularly informative because it is at a key site for a fundamental biochemical reaction: decarboxylation. In many metabolic pathways, the carboxyl group of an amino acid is the first part to be removed, often released as carbon dioxide (CO₂).
When L-VALINE (1-¹³C) is used as a tracer, its metabolic journey can be followed with precision. For instance, the rate of valine oxidation can be determined by measuring the rate of ¹³CO₂ expiration after the labeled amino acid is administered. nih.gov If the valine molecule is catabolized, the ¹³C-labeled carboxyl group is cleaved, and the labeled carbon dioxide enters the body's bicarbonate pool before being exhaled. This provides a direct, whole-body measure of amino acid oxidation.
Furthermore, in metabolic flux analysis (MFA), tracing the ¹³C from the carboxyl group helps to understand its flow through central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle. nih.govnih.gov The entry of the carbon skeleton of valine into the TCA cycle can be monitored by observing the labeling patterns of cycle intermediates. nih.gov Conversely, when L-VALINE (1-¹³C) is incorporated into newly synthesized proteins, the ¹³C label remains within the protein structure. scielo.brphysiology.org By measuring the enrichment of ¹³C in protein-bound valine over time, researchers can calculate the rate of protein synthesis in specific tissues, such as muscle. scielo.brnih.gov This site-specific labeling allows for a clear distinction between the catabolic (breakdown) and anabolic (synthesis) fates of valine.
Historical Context and Evolution of ¹³C-Labeled Amino Acid Tracers in Scientific Inquiry
The use of isotopic tracers to study metabolism is not a new concept, but the methods have evolved significantly over the decades. Early research in the mid-20th century relied heavily on radioactive isotopes (radiolabeling) to trace metabolic pathways. cambridge.org While groundbreaking, the use of radioactive tracers, especially in humans, was limited due to safety concerns related to radiation exposure. cambridge.org
The advent of sensitive analytical instruments, particularly mass spectrometry and NMR, paved the way for the use of stable, non-radioactive isotopes. nih.gov Initially, methods using ¹⁵N-labeled compounds, like [¹⁵N]glycine, were developed to measure whole-body protein turnover by analyzing the enrichment in end-products like urea. cambridge.org However, these methods faced criticism due to complexities in modeling the nitrogen metabolic pool. cambridge.org
A major advancement came with the development of the primed, constant-infusion technique using ¹³C-labeled essential amino acids, such as L-[1-¹³C]leucine and later, L-VALINE (1-¹³C). nih.govresearchgate.net This approach, which involves administering a priming dose to quickly bring the body's free amino acid pool to a steady state of isotopic enrichment, followed by a continuous infusion, became the "gold standard" for studying protein metabolism. nih.gov It allowed for more accurate and time-resolved measurements of protein synthesis, breakdown, and oxidation in various physiological and pathological conditions. nih.govcambridge.org The ability to create amino acids with labels at specific positions, like L-VALINE (1-¹³C), further refined these studies, enabling researchers to ask more detailed questions about the specific metabolic fates of different parts of the molecule. jove.comrsc.org
Table 2: Key Research Findings Using L-VALINE (1-¹³C) This table summarizes findings from various research articles.
Interactive Table:
| Research Area | Finding | Significance | Reference(s) |
|---|---|---|---|
| Muscle Protein Synthesis | The incorporation rate of L-[1-¹³C]valine into muscle protein was used to measure muscle protein synthesis rates in healthy volunteers. | Demonstrates the utility of the tracer in quantifying protein turnover and understanding muscle metabolism. | scielo.brphysiology.org |
| Branched-Chain Amino Acid (BCAA) Metabolism | Studies using L-VALINE (1-¹³C) helped analyze whole-body BCAA metabolism, showing rapid transamination and oxidation in multiple organs. | Provided quantitative insights into how BCAAs are processed and distributed throughout the body. | nih.govresearchgate.net |
| Metabolic Flux Analysis (MFA) | In microorganisms like Corynebacterium glutamicum, ¹³C tracing (including from valine precursors) revealed shifts in metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, during L-valine production. | Enabled the optimization of microbial strains for the industrial production of amino acids by identifying metabolic bottlenecks and cofactor requirements. | nih.govnih.gov |
| Human Amino Acid Requirements | L-[1-¹³C]valine infusions were used in indicator amino acid oxidation (IAAO) studies to determine the daily dietary requirements for valine in healthy adults. | Provided crucial data for establishing nutritional guidelines and understanding how interactions with other amino acids like leucine (B10760876) affect requirements. | researchgate.net |
Properties
Molecular Weight |
118.14 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Analytical Methodologies for L Valine 1 ¹³c Quantification and Metabolite Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as a powerful, non-invasive technique for studying the structure and dynamics of molecules. In the context of L-Valine (1-¹³C), NMR applications are diverse, ranging from the structural elucidation of labeled metabolites to real-time tracking of metabolic fluxes.
¹³C NMR Chemical Shift Analysis for Structural Elucidation of Labeled Metabolites
The incorporation of the ¹³C isotope at the C1 position of L-valine introduces a specific probe that can be readily detected by ¹³C NMR. The chemical shift of this labeled carbon provides a unique signature that can be used to identify and quantify L-valine and its metabolites in biological samples. nih.gov The analysis of ¹³C NMR spectra allows for the identification of various metabolites that have incorporated the ¹³C label from L-valine (1-¹³C). For instance, studies have utilized ¹³C NMR to track the metabolism of uniformly ¹³C-labeled leucine (B10760876), a branched-chain amino acid similar to valine, in astroglial cells, identifying a range of labeled downstream products. researchgate.net The chemical shifts of the carbonyl carbons are particularly sensitive to their local chemical environment, making them excellent reporters of metabolic transformations.
| Metabolite | ¹³C Chemical Shift (ppm) |
| L-Valine (1-¹³C) | ~174.22 (enriched) |
| Hypothetical Metabolite A | Varies |
| Hypothetical Metabolite B | Varies |
| Note: The exact chemical shifts can vary depending on the solvent, pH, and temperature. |
Hyperpolarized NMR Techniques for Enhanced Signal Detection in Dynamic Metabolic Studies
A significant challenge in NMR-based metabolic studies is the inherently low sensitivity of the ¹³C nucleus. Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), overcome this limitation by dramatically increasing the NMR signal of ¹³C-labeled substrates. This signal enhancement, which can be tens of thousands of times greater than at thermal equilibrium, enables the real-time imaging of metabolic processes in vivo. For example, hyperpolarized [1-¹³C]pyruvate has been extensively used to study energy metabolism in cancer, allowing for the visualization of its conversion to lactate, alanine (B10760859), and bicarbonate. nih.govresearchgate.net Similar principles can be applied to L-Valine (1-¹³C) to track its metabolic fate with unprecedented sensitivity, offering a window into dynamic metabolic fluxes in both healthy and diseased states. The ability to monitor these rapid metabolic conversions provides critical information for understanding disease progression and response to therapy. nih.gov
¹H-¹³C Heteronuclear NMR for Correlating Proton and Carbon Environments
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning signals in complex spectra. emerypharma.com HSQC experiments correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing a powerful tool for identifying specific molecular fragments. emerypharma.com For L-Valine (1-¹³C), an HSQC experiment would show a correlation between the proton attached to the alpha-carbon and the labeled C1 carbon. HMBC, on the other hand, reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which helps in piecing together the carbon skeleton of metabolites. emerypharma.com These techniques are crucial for confirming the structure of novel metabolites derived from L-Valine (1-¹³C) and for resolving spectral overlap in complex biological mixtures. mdpi.comhmdb.ca
Specific ¹³C Methyl Labeling Strategies for Protein Structure and Dynamics Studies (e.g., in valine, leucine, and isoleucine residues)
In the realm of structural biology, specific isotopic labeling of methyl groups in amino acids like valine, leucine, and isoleucine has revolutionized the study of large proteins and protein complexes by solution NMR. researchgate.netnih.gov By introducing ¹³CH₃ groups into an otherwise deuterated protein, researchers can obtain high-resolution spectra with reduced signal overlap and favorable relaxation properties. researchgate.netisotope.com This is often achieved by providing ¹³C-labeled precursors, such as α-ketoisovalerate, in the growth media for protein expression. researchgate.netnih.gov This precursor is then biosynthetically converted to both leucine and valine. isotope.com This selective labeling strategy, combined with techniques like methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), has significantly extended the size limit of proteins amenable to NMR analysis, enabling detailed studies of their structure, dynamics, and interactions. isotope.com
Mass Spectrometry (MS) Applications
Mass spectrometry is another cornerstone technique for metabolic analysis, offering exceptional sensitivity and the ability to measure isotopic enrichment with high precision. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for quantifying L-Valine (1-¹³C) and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Measurement
GC-MS is a widely used method for the analysis of amino acids and their isotopic enrichment. nih.gov Prior to analysis, the amino acids are typically derivatized to increase their volatility for gas chromatography. sigmaaldrich.com The sample is then introduced into the GC, where the components are separated based on their boiling points and interactions with the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).
For L-Valine (1-¹³C), the mass spectrometer can distinguish between the unlabeled L-valine and the ¹³C-labeled version due to the one-mass-unit difference. By measuring the relative abundance of these ions, the isotopic enrichment of L-valine in a biological sample can be accurately determined. nih.gov This information is critical for calculating parameters such as protein synthesis rates and metabolic flux rates. nih.govresearchgate.net For instance, a study on growing piglets used GC-MS to measure the plasma enrichment of L-[1-¹³C]valine to determine the fractional synthetic rate of muscle protein. nih.gov
Table of Isotopic Enrichment Measurement Data from a Hypothetical GC-MS Experiment:
| Sample | Unlabeled Valine (m/z) | ¹³C-Labeled Valine (m/z) | Isotopic Enrichment (%) |
| Standard 1 | 95 | 5 | 5.0 |
| Standard 2 | 90 | 10 | 10.0 |
| Plasma Sample 1 | 98.5 | 1.5 | 1.5 |
| Plasma Sample 2 | 97.2 | 2.8 | 2.8 |
| Note: The m/z values are hypothetical and depend on the derivatization agent used. |
The combination of GC separation with MS detection provides a robust and sensitive method for quantifying the isotopic enrichment of L-Valine (1-¹³C) and its metabolites, even at low concentrations. mdpi.comresearchgate.netnih.gov This capability is essential for a wide range of metabolic research applications.
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for High-Precision ¹³C/¹²C Ratio Determination
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a powerful technique for determining the high-precision isotopic ratios of carbon-13 to carbon-12. This method is particularly valuable for tracer studies in nutritional and medical research. researchgate.netnih.gov In this technique, the sample undergoes gas chromatographic separation, followed by online combustion of the analyte of interest. The resulting carbon dioxide gas is then introduced into an isotope ratio mass spectrometer, which measures the ¹³C/¹²C ratio with exceptional precision.
A key advantage of GC/C/IRMS is its high sensitivity, which allows for the measurement of very low isotopic enrichments. nih.govnih.gov This is particularly beneficial in in vivo studies where the amount of the infused labeled tracer is minimized. nih.gov For the analysis of L-valine, a derivatization step is typically required to make the amino acid volatile for GC analysis. One such method involves the formation of the N-methoxycarbonylmethyl ester (MCM) derivative of L-valine. nih.gov This derivatization is rapid, and the resulting derivative is easily separated from other branched-chain amino acids like leucine and isoleucine. nih.gov Another derivatization approach uses N(O,S)-ethoxycarbonyl ethyl esters, which also allows for the determination of ¹³C isotopic enrichment in valine. researchgate.net
Research has demonstrated a strong linear relationship between the measured ¹³C/¹²C isotope ratio in the CO2 derived from the combustion of derivatized valine and the known tracer mole ratio of L-valine (1-¹³C) to unlabeled valine. nih.gov This robust correlation enables the accurate calculation of parameters such as protein fractional synthetic rates. nih.gov For instance, a study measuring the isotopic enrichment of L-valine (1-¹³C) in the skeletal muscle of piglets reported a mean tracer mole ratio of 0.000236 in the muscle protein fraction after a 6-hour infusion. nih.gov
Research Highlight: Measuring Protein Fractional Synthetic Rate
| Parameter | Value | Reference |
| L-valine (1-¹³C) Infusion Rate | 2 mg kg⁻¹ h⁻¹ | nih.gov |
| Infusion Duration | 6 hours | nih.gov |
| Mean Tracer Mole Ratio in Plasma | 0.0740 ± 0.0056 | nih.gov |
| Mean Tracer Mole Ratio in Muscle Protein | 0.000236 ± 0.000038 | nih.gov |
| Calculated Protein Fractional Synthetic Rate | 0.052 ± 0.007% h⁻¹ | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Complex Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and powerful technique for the analysis of amino acids like L-valine in complex biological matrices such as plasma and tissue extracts. nih.govnih.govrsc.org This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. A significant advantage of LC-MS is its ability to analyze underivatized amino acids, which simplifies sample preparation and reduces the potential for analytical errors associated with derivatization. biorxiv.orgnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used LC technique for the separation of polar compounds like amino acids. rsc.orgnih.gov HILIC provides good retention and separation of these molecules, which often show poor retention on traditional reversed-phase columns. rsc.org
When coupled with tandem mass spectrometry (MS/MS), LC-MS offers enhanced selectivity and sensitivity, allowing for the accurate quantification of L-valine even at low concentrations in complex mixtures. nih.govmdpi.com The use of stable isotope-labeled internal standards, such as uniformly ¹³C and ¹⁵N-labeled valine, is crucial to correct for matrix effects and ensure the accuracy and reliability of quantitative results. nih.gov
Key Features of LC-MS for L-valine (1-¹³C) Analysis
| Feature | Description | Reference(s) |
| Sample Throughput | Generally high, with methods capable of analyzing samples in under 20 minutes. | nih.gov |
| Sensitivity | High, with limits of quantification often in the low micromolar or even nanomolar range. | nih.govmdpi.com |
| Selectivity | Excellent, particularly with tandem MS, allowing for differentiation from isobaric interferences. | nih.govrsc.org |
| Derivatization | Often not required, simplifying sample preparation. | biorxiv.orgnih.gov |
Liquid Chromatography/Combustion/Isotope Ratio Mass Spectrometry (LC/C/IRMS) in ¹³C Tracer Studies
Liquid Chromatography/Combustion/Isotope Ratio Mass Spectrometry (LC/C/IRMS) combines the separation power of LC with the high-precision isotope ratio measurement capabilities of IRMS. researchgate.netnih.gov This technique offers a significant advantage over GC/C/IRMS by allowing for the analysis of underivatized amino acids, thereby eliminating the derivatization step. researchgate.netnih.govresearchgate.net
In LC/C/IRMS, the effluent from the LC column is directed to a combustion interface where the separated analytes are converted to CO2. This CO2 is then introduced into the IRMS for the determination of the ¹³C/¹²C ratio. Research has shown that LC/C/IRMS can achieve high precision for ¹³C isotopic enrichment measurements, comparable to that of GC/C/IRMS. researchgate.netnih.gov
A comparative study analyzing L-valine isotopic enrichment using both GC/C/IRMS and LC/C/IRMS found no statistically significant difference in the results obtained from both methods for protein-bound ¹³C-valine in a tracer study. researchgate.netnih.gov This indicates that LC/C/IRMS is a reliable alternative for high-precision isotopic analysis, with the added benefit of simplified sample preparation. For clinical studies that demand high-precision isotopic measurements, LC/C/IRMS is often considered the method of choice. nih.gov
Comparison of GC/C/IRMS and LC/C/IRMS for L-valine Enrichment
| Parameter | GC/C/IRMS | LC/C/IRMS | Reference |
| Derivatization | Required (e.g., N(O,S)-ethoxycarbonyl ethyl ester) | Not required | researchgate.netnih.gov |
| Accuracy (rms of MPE) | 0.023 | 0.005 | researchgate.netnih.gov |
| Precision (rms of SD in ‰) | 0.38 | 0.46 | researchgate.netnih.gov |
| Low Enrichment Detection (APE) | 0.002 (SD 0.0004) | 0.002 (SD 0.0004) | researchgate.netnih.gov |
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) for Amino Acid Isotopomer Analysis
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an ultra-high-resolution mass spectrometry technique that offers unparalleled mass accuracy and resolving power. nih.govmdpi.com This makes it an exceptionally powerful tool for the analysis of complex mixtures and for distinguishing between isotopomers, which are molecules that have the same number of each isotopic atom but differ in their positions.
In the context of L-valine (1-¹³C) studies, FT-ICR MS can be used to determine the precise location of the ¹³C label within a metabolite. asm.org This level of detail is often not achievable with other mass spectrometry techniques. The high mass accuracy, typically in the sub-parts-per-billion (ppb) range, allows for the confident assignment of elemental compositions to detected ions. nih.govmdpi.com
While FT-ICR MS is a highly sensitive method, its application in metabolic flux analysis has been somewhat limited compared to other techniques. asm.org However, its ability to provide detailed isotopomer distribution data is invaluable for confirming metabolic pathways and understanding complex metabolic networks. asm.org
Integrative Analytical Platforms and Methodological Advancements for Isotopic Tracing
The comprehensive analysis of metabolic fluxes using L-valine (1-¹³C) often benefits from the integration of multiple analytical platforms. Combining the strengths of different techniques can provide a more complete picture of metabolic processes. For example, the high-throughput capabilities of LC-MS can be used for initial screening and quantification, while the high-precision measurements of GC/C/IRMS or LC/C/IRMS can be employed for detailed flux analysis. researchgate.netnih.govnih.gov
Recent advancements in analytical instrumentation and data analysis software have significantly enhanced the capabilities of stable isotope tracing studies. nih.gov Software tools are now available that can aid in the global analysis of ¹³C enrichment in metabolites, facilitating the interpretation of complex datasets from large-scale metabolomics experiments. nih.gov
Furthermore, the development of new derivatization strategies and chromatographic methods continues to improve the sensitivity, selectivity, and efficiency of amino acid analysis. The ongoing refinement of these methodologies will undoubtedly lead to new insights into the intricate roles of amino acids like L-valine in health and disease.
Applications in Metabolic Flux Analysis Mfa and Pathway Elucidation
Theoretical Framework and Computational Algorithms for ¹³C-Metabolic Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated methodology used to quantify the rates of metabolic reactions within a cell at a specific moment. d-nb.infosustainability-directory.com The fundamental principle of ¹³C-MFA involves introducing a substrate labeled with the stable isotope ¹³C, such as [1-¹³C]glucose or a labeled amino acid like L-Valine (1-¹³C), into a cell culture. omicstutorials.comcreative-proteomics.com As the cells metabolize this substrate, the ¹³C atoms are distributed throughout the metabolic network, becoming incorporated into various intracellular metabolites. nih.gov
The core of ¹³C-MFA relies on several key components:
Metabolic Network Model : A comprehensive map of the biochemical reactions relevant to the organism and conditions being studied is constructed. omicstutorials.comd-nb.info This model includes the stoichiometry of each reaction, detailing the precise atomic transitions for every metabolite.
Isotope Labeling Experiments : Cells are cultured until they reach a metabolic steady state, at which point the ¹³C-labeled substrate is introduced. omicstutorials.com After a period of incubation, the labeling patterns of key metabolites, often proteinogenic amino acids or central intermediates, are measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). shimadzu.comcreative-proteomics.com
Computational Flux Estimation : The measured mass isotopomer distributions (MIDs) are then used to infer the intracellular fluxes. pnas.org This is achieved by using computational algorithms to find the set of fluxes that best explains the observed labeling patterns. omicstutorials.com The process involves solving a system of non-linear equations that relate the fluxes to the MIDs. researchgate.net Advanced algorithms, such as those based on Elementary Metabolite Units (EMU) decomposition, have been developed to simplify these complex calculations and improve the efficiency of flux determination. nih.gov These computational tools produce the estimated fluxes for all reactions in the model, along with confidence intervals to assess the precision of the estimates. researchgate.net
This analytical framework provides a quantitative snapshot of the cell's metabolic state, revealing how nutrients are converted into biomass, energy, and desired products. researchgate.net
Quantitative Flux Determination in Microbial Metabolism
¹³C-MFA, using tracers like ¹³C-labeled glucose, is instrumental in dissecting the complex network of central carbon metabolism, which includes glycolysis, the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle. creative-proteomics.comlibretexts.orgutmb.edu The specific labeling pattern of the chosen tracer provides unique insights into the activity of these interconnected pathways. nih.govresearchgate.net
For instance, using [1-¹³C]glucose allows for the precise determination of the flux split between glycolysis (also known as the Embden-Meyerhof-Parnas or EMP pathway) and the oxidative PPP. shimadzu.comresearchgate.net When [1-¹³C]glucose enters the PPP, the labeled carbon at the C1 position is lost as ¹³CO₂. researchgate.net Conversely, in glycolysis, the label is retained and transferred to the C3 position of pyruvate (B1213749). researchgate.net By analyzing the ¹³C labeling pattern of pyruvate or amino acids derived from it, such as alanine (B10760859) and valine, the relative contribution of each pathway to pyruvate synthesis can be quantified. shimadzu.comresearchgate.net This provides a direct measure of the flux distribution at this critical metabolic branch point. shimadzu.com
Similarly, the labeling patterns of metabolites within the TCA cycle, such as citrate (B86180) and α-ketoglutarate, reveal information about the cycle's activity and the entry points of carbon (anaplerosis). eurisotop.comoup.com The analysis of proteinogenic amino acids, which are synthesized from specific precursors in central metabolism, provides a comprehensive view of the labeling state of these key intermediates. nih.gov For example, the labeling of valine is derived from pyruvate, offering a window into the flux through the preceding pathways. researchgate.net By tracing the isotopic transitions from substrates to end-products, ¹³C-MFA enables the quantitative mapping of carbon flow through the entire central metabolism. nih.govresearchgate.net
The biosynthesis of L-valine is a process that demands a significant amount of the reducing cofactor NADPH. nih.govnih.gov Specifically, the production of one mole of L-valine requires two moles of NADPH. nih.gov ¹³C-Metabolic Flux Analysis is a critical tool for quantifying the metabolic fluxes that supply this NADPH and assessing the balance between its production and consumption. nih.govnih.gov
The primary source of NADPH in many microorganisms is the Pentose Phosphate Pathway (PPP). nih.govresearchgate.net By using ¹³C-MFA, researchers can precisely measure the flux of carbon through the PPP relative to glycolysis. nih.govnih.gov Studies in Corynebacterium glutamicum, a bacterium widely used for amino acid production, have shown that engineering strains for high-level L-valine production leads to a dramatic increase in the flux through the PPP. nih.govnih.govasm.org This metabolic shift is a direct response to the heightened demand for NADPH required by the valine biosynthesis pathway. nih.govasm.org
For example, in L-valine-producing strains of C. glutamicum that lack a functional pyruvate dehydrogenase complex, the flux through the PPP was observed to increase significantly compared to the wild type, demonstrating the cell's effort to generate sufficient NADPH. nih.govnih.gov Furthermore, introducing an alternative NADPH source, such as a transhydrogenase that converts NADH to NADPH, can alleviate the burden on the PPP. nih.govasm.org ¹³C-MFA has confirmed that expressing a transhydrogenase in L-valine producing C. glutamicum decreases the PPP flux, demonstrating that cofactor availability is a key determinant of metabolic flux distribution. nih.govnih.govasm.org This quantitative understanding of cofactor metabolism is crucial for rationally engineering strains with improved L-valine yields. nih.govnih.gov
¹³C-MFA is an indispensable tool for characterizing the metabolic consequences of genetic engineering in microbial strains developed for biochemical production, such as L-valine. researchgate.netbvsalud.org By quantifying intracellular fluxes, MFA provides a detailed picture of how genetic modifications redirect carbon flow toward the desired product and reveals unintended metabolic changes. numberanalytics.com
In Corynebacterium glutamicum, a key industrial organism for amino acid production, ¹³C-MFA has been extensively used to analyze L-valine producing strains. nih.govnih.gov For instance, comparative flux analysis between wild-type and engineered L-valine-producing strains revealed significant redistribution of carbon fluxes. nih.govasm.org Engineering efforts often focus on increasing the availability of the precursor pyruvate and the cofactor NADPH. researchgate.net Studies have shown that in high-yield strains, the flux from the glucose-6-phosphate node is increasingly channeled through the Pentose Phosphate Pathway (PPP) to meet the high NADPH demand for valine synthesis. nih.govbvsalud.org Furthermore, fluxes towards competing byproducts, like lactate, are often reduced in optimized strains. bvsalud.org
The table below summarizes representative flux distribution data from a study on engineered C. glutamicum strains, illustrating the metabolic shifts that accompany increased L-valine production.
Data adapted from a metabolic flux analysis study on various strains of Corynebacterium glutamicum. The parental strain AS1.495 is a leucine (B10760876) auxotroph, while the engineered strain AATV341 has multiple mutations to enhance L-valine production. bvsalud.org
Similar principles of analysis are applied to other production hosts like Escherichia coli. shimadzu.com By quantifying the carbon flux distribution, researchers can identify metabolic bottlenecks and devise new strategies for strain improvement, such as overexpressing key enzymes in the biosynthesis pathway or deleting genes for competing pathways, to further enhance L-valine productivity. researchgate.netresearchgate.net
A key application of ¹³C-Metabolic Flux Analysis is the identification of rate-limiting steps and metabolic bottlenecks that constrain the production of a target compound like L-valine. researchgate.netnumberanalytics.com By providing a quantitative measure of all major fluxes in the central metabolism, MFA can pinpoint reactions or pathways that are operating at their maximum capacity or are insufficiently active to support a high production yield. researchgate.netosti.gov
For example, if MFA reveals a low flux towards a desired product despite the overexpression of biosynthetic enzymes, it may indicate a limitation in the supply of precursors or essential cofactors like NADPH. researchgate.netnih.gov In the context of L-valine production in Corynebacterium glutamicum, ¹³C-MFA has been instrumental in demonstrating that the supply of NADPH is a critical factor. nih.govnih.gov Analysis of engineered strains showed a significant rerouting of carbon flux through the Pentose Phosphate Pathway to increase NADPH generation, highlighting the demand placed on this pathway. nih.govasm.org When this rerouting is insufficient, the NADPH-generating steps become a bottleneck.
Analysis of Carbon Flux Distribution in Engineered Strains (e.g., Corynebacterium glutamicum, Escherichia coli)
Tracing Branched-Chain Amino Acid (BCAA) Metabolism and Interconversion Pathways
Stable isotope tracers, including ¹³C-labeled valine, leucine, and isoleucine, are essential for studying the complex metabolism and interconversion of branched-chain amino acids (BCAAs). frontiersin.orgisotope.com These analyses are crucial for understanding how different tissues and organisms utilize BCAAs for processes such as protein synthesis, energy production, and as nitrogen donors for the synthesis of other amino acids like glutamate. eurisotop.comfrontiersin.org
By incubating cells or tissues with a specific [U-¹³C]BCAA, researchers can trace the labeled carbon atoms through the catabolic pathways. frontiersin.org The initial step in BCAA catabolism is a transamination reaction to form the corresponding branched-chain α-keto acids (BCKAs). nih.govqiagen.com Subsequent enzymatic reactions lead to the entry of the carbon skeleton into the TCA cycle. frontiersin.org For example:
The catabolism of [U-¹³C]valine (M+5) and [U-¹³C]isoleucine (M+6) can lead to the formation of succinyl-CoA (M+3), which then enters the TCA cycle. frontiersin.org
The breakdown of [U-¹³C]leucine (M+6) and [U-¹³C]isoleucine (M+6) results in acetyl-CoA (M+2), another key entry point into the TCA cycle. frontiersin.org
Measuring the ¹³C-enrichment in TCA cycle intermediates and other amino acids provides a quantitative view of BCAA oxidative metabolism. frontiersin.org Such studies have demonstrated that human astrocytes actively metabolize BCAAs. frontiersin.org
Furthermore, isotope tracing experiments can reveal the interconversion between BCAAs. For instance, studies in Clostridium sporogenes have shown that this bacterium can interconvert leucine and valine, a finding made possible by tracing ¹⁴C from labeled valine into leucine and vice versa. nih.gov Similarly, in CHO cell cultures, tracing experiments with ¹³C-labeled amino acids have identified numerous metabolic by-products derived from BCAA catabolism, such as 2-hydroxyisovaleric acid and ketoisoleucine, providing a deeper understanding of their metabolic fate. researchgate.net These tracing studies are fundamental to mapping the intricate network of BCAA metabolism in various biological systems. nih.govckisotopes.com
Valine Oxidation Rates and Pathway Divergence
The use of L-valine labeled with ¹³C allows for the precise measurement of how much of this amino acid is broken down (oxidized) for energy versus how much is used for building proteins. biorxiv.org When L-valine-1-¹³C is catabolized, the labeled carbon is released as ¹³CO₂, which can be measured in expired air in whole-body studies or in the cell culture medium. nih.gov This measurement provides a direct rate of valine oxidation.
Studies have shown that the oxidation of valine is a carefully regulated process. For instance, research in healthy men using L-[1-¹³C,¹⁵N]valine determined the valine oxidation rate to be approximately 11.8 µmol per kilogram of body weight per hour in the postabsorptive state. nih.gov
Furthermore, ¹³C-MFA can reveal points of pathway divergence, where metabolites are directed towards different metabolic fates. researchgate.netasm.org For example, in the bacterium Corynebacterium glutamicum, a known producer of L-valine, ¹³C labeling studies have been instrumental in understanding the split between the glycolytic pathway and the pentose phosphate pathway (PPP). asm.orgresearchgate.net This split is crucial as the PPP generates NADPH, a necessary cofactor for L-valine synthesis. asm.orgresearchgate.net By tracing the path of ¹³C from glucose to valine, researchers can quantify the flux through these competing pathways and engineer strains for improved valine production. asm.orgresearchgate.net For example, in pyruvate dehydrogenase complex (PDHC)-deficient strains of C. glutamicum, the flux through the PPP was observed to increase significantly to meet the higher demand for NADPH for L-valine synthesis. asm.orgresearchgate.net
Interplay with Leucine and Isoleucine Metabolism
Valine, leucine, and isoleucine are collectively known as branched-chain amino acids (BCAAs) due to their similar structures. mdpi.com They share the initial steps of their catabolic pathways, which can lead to competitive interactions. mdpi.comresearchgate.net L-Valine (1-13C) is a valuable tool for dissecting these complex relationships.
By infusing subjects with L-valine (1-¹³C) and simultaneously monitoring the concentrations and isotopic enrichment of leucine and isoleucine, researchers can study how the metabolism of one BCAA affects the others. For example, studies have investigated how different dietary intakes of valine and isoleucine impact leucine oxidation by using L-[1-¹³C]leucine as a tracer. nih.gov The results indicated that within a physiological range, changes in valine and isoleucine intake did not significantly affect the isotopically determined leucine requirement. nih.gov
However, the catabolism of these amino acids diverges after the initial shared steps. mdpi.comresearchgate.net Leucine is purely ketogenic, breaking down into acetyl-CoA and acetoacetate. researchgate.net Isoleucine is both ketogenic and glucogenic, yielding acetyl-CoA and propionyl-CoA. researchgate.net Valine is exclusively glucogenic, ultimately being converted to propionyl-CoA, which can then be used to synthesize glucose. mdpi.comresearchgate.net Tracing studies with L-valine (1-¹³C) have been fundamental in confirming these distinct metabolic fates. pnas.org For instance, a study in a patient with methylmalonicacidemia, a metabolic disorder affecting the breakdown of propionate (B1217596), used ¹³C-labeled valine to demonstrate that propionate is an obligatory intermediate in valine metabolism. pnas.org
The table below summarizes key findings from a comparative study on BCAA metabolism.
| Amino Acid | Oxidation Rate (µmol kg⁻¹h⁻¹) | Deamination Rate (µmol kg⁻¹h⁻¹) | Reamination Rate (µmol kg⁻¹h⁻¹) |
| Valine | 11.8 ± 0.6 | 84.0 ± 3.5 | 72.2 ± 3.3 |
| Leucine | 15.9 ± 1.1 | 103.0 ± 6.5 | 87.1 ± 7.5 |
| Data from a study on healthy young men in the postabsorptive state. nih.gov |
Investigation of Co-Metabolism and Multi-Substrate Utilization in Biological Systems
In natural and industrial environments, microorganisms often grow on multiple carbon sources simultaneously. The study of this co-metabolism is crucial for optimizing biotechnological processes. L-Valine (1-13C) can be used in conjunction with other ¹³C-labeled substrates (like glucose) to unravel the complex patterns of substrate utilization. nih.gov
For example, in the production of L-valine by C. glutamicum, researchers have explored the use of co-substrates to improve yield. nih.gov While glucose is a primary carbon source, its metabolism can be influenced by the presence of other compounds. nih.govasm.org ¹³C-MFA studies can quantify the relative contribution of each substrate to biomass and product formation. mdpi.com For instance, it was found that adding maltose (B56501) as a co-substrate can improve L-valine production in C. glutamicum by counteracting the repression of glucose uptake genes. nih.gov Similarly, using a mix of glucose and fructose (B13574) has been shown to enhance the production of other amino acids by providing more precursors. nih.gov These types of analyses are vital for designing efficient fermentation strategies that utilize mixed or complex feedstocks. researchgate.net
Application in Tissue-Specific Metabolic Research (e.g., Liver Metabolism Ex Vivo)
Recent advancements have enabled the use of ¹³C tracers in intact human liver tissue cultured ex vivo. nih.govnih.gov This technique provides a powerful system to study human liver metabolism in a controlled environment, bridging the gap between animal models and human in-vivo studies. sapient.bio By supplying the cultured liver tissue with L-valine (1-¹³C) and other labeled nutrients, researchers can trace their metabolic fate with high resolution. nih.gov
These ex vivo studies have confirmed known functions of the liver but have also revealed unexpected metabolic activities. nih.govsapient.bio For example, global ¹³C tracing in human liver tissue has highlighted active branched-chain amino acid transamination, a process whose primary location (liver vs. muscle) has been a subject of debate and appears to differ between humans and rodents. nih.gov Furthermore, L-valine supplementation has been shown to specifically amplify the proliferation of bipotent hepatic progenitor cells in both mouse and human in vitro models, demonstrating its importance in liver development and regeneration. biologists.com
L Valine 1 ¹³c in Biosynthetic Pathway Research and Metabolic Engineering
Unraveling the Biosynthetic Pathway of L-Valine in Microorganisms
The biosynthesis of L-valine, a branched-chain amino acid, begins with pyruvate (B1213749). ajol.info In microorganisms like Escherichia coli and Corynebacterium glutamicum, a series of enzymatic reactions convert pyruvate into L-valine. pnas.orgresearchgate.net The use of ¹³C-labeled substrates, such as L-VALINE (1-¹³C), in metabolic flux analysis has been instrumental in quantifying the carbon flow through these pathways and identifying potential bottlenecks. nih.govnih.gov
Regulatory Circuits and Feedback Inhibition Mechanisms
The biosynthesis of L-valine is tightly regulated to prevent its over-accumulation. A primary mechanism is feedback inhibition, where L-valine itself inhibits the activity of key enzymes, most notably AHAS. asm.orgnih.govresearchgate.net In E. coli, the different AHAS isoenzymes exhibit varying sensitivities to L-valine. pnas.org For instance, AHAS I is strongly inhibited by L-valine, while AHAS II is relatively insensitive. pnas.orgpnas.org Additionally, the expression of the genes encoding these enzymes is often controlled by transcriptional attenuation, where the presence of L-valine can prematurely terminate transcription. pnas.orgresearchgate.net The global regulator, Leucine-responsive regulatory protein (Lrp), also plays a complex role in regulating the expression of genes involved in branched-chain amino acid biosynthesis. pnas.org Understanding these intricate regulatory networks is crucial for designing effective metabolic engineering strategies.
Rational Metabolic Engineering Strategies for Enhanced L-Valine Production
Metabolic engineering aims to rationally modify microbial metabolism to overproduce desired compounds like L-valine. cabidigitallibrary.orgscilit.comnih.gov This involves a systematic approach to identify and implement genetic modifications that channel metabolic flux towards the target product.
Genetic Manipulation for Overexpression of Pathway Genes
A common strategy to boost L-valine production is to increase the expression of the genes encoding the biosynthetic enzymes. oup.comcabidigitallibrary.orgscilit.com Overexpressing the ilvBN genes, which code for AHAS, has been shown to be essential for efficient conversion of pyruvate to L-valine precursors. oup.com Similarly, enhancing the expression of other pathway genes like ilvC (acetohydroxy acid isomeroreductase) and ilvD (dihydroxy acid dehydratase) can further increase production. nih.govasm.org In some cases, the entire ilvBNCDE operon is overexpressed to maximize the pathway's capacity. oup.comnih.gov
| Gene(s) Overexpressed | Microorganism | Effect on L-Valine Production |
| ilvBN | Escherichia coli | Increased L-valine production. pnas.org |
| ilvBNCE | Corynebacterium glutamicum | Forced carbon flux towards L-valine. nih.gov |
| ilvBNCDE | Corynebacterium glutamicum | Accumulation of L-valine. oup.comasm.org |
| ilvEBNrC | Brevibacterium flavum | Enhanced L-valine production, especially at higher temperatures. oup.com |
Redirection of Carbon Flux by Inhibiting Competing Pathways
To maximize the carbon flow towards L-valine, it is often necessary to block or reduce the flux through competing metabolic pathways. cabidigitallibrary.orgscilit.com A key strategy involves deleting genes that divert the precursor pyruvate away from the L-valine pathway. For example, deleting the aceE gene, which encodes a component of the pyruvate dehydrogenase complex, can lead to intracellular pyruvate accumulation, which can then be channeled into L-valine synthesis. nih.gov Other targets for deletion include genes involved in the synthesis of other amino acids that share precursors with L-valine, such as ilvA (threonine dehydratase) for isoleucine synthesis and panB (ketopantoate hydroxymethyltransferase) for pantothenate synthesis. pnas.orgnih.gov
| Gene(s) Deleted | Microorganism | Effect on L-Valine Production |
| ilvA, leuA, panB | Escherichia coli | Increased availability of precursors for L-valine biosynthesis. pnas.org |
| aceE | Corynebacterium glutamicum | Intracellular accumulation of pyruvate, leading to increased L-valine production. nih.gov |
| ppc, aceE, alat, pqo | Corynebacterium glutamicum | Improved L-valine production by increasing pyruvate levels. acs.org |
Adaptive Laboratory Evolution for Strain Improvement
Adaptive laboratory evolution (ALE) is a powerful technique for improving microbial production strains without direct genetic manipulation. nih.gov This method involves cultivating microorganisms under specific selective pressures over many generations, allowing for the natural selection of mutants with desired traits, such as increased tolerance to or production of a specific metabolite. diva-portal.orgjmb.or.kr In the context of L-valine production, ALE has been used to generate strains with enhanced L-valine titers and reduced byproduct formation. nih.gov For instance, by using a biosensor that links L-valine concentration to a fluorescent signal, researchers can iteratively select and cultivate cells with the highest fluorescence, thereby evolving strains with improved L-valine production capabilities. nih.gov This approach has successfully led to strains with significantly higher growth rates and L-valine titers. nih.gov
Precursor-Directed Biosynthesis of Complex Natural Products and Secondary Metabolites
Isotopically labeled compounds such as L-VALINE (1-¹³C) are invaluable tools for precursor-directed biosynthesis studies. This technique involves feeding a labeled precursor to a producing organism to trace the incorporation of the label into the final natural product. It is a definitive method for elucidating the biosynthetic origins of complex molecules.
The antibiotic valanimycin (B1682123), a naturally occurring azoxy compound produced by Streptomyces viridifaciens, serves as a classic example of a biosynthetic pathway elucidated through precursor incorporation experiments. pnas.orgnih.gov These studies definitively established that valanimycin is derived from two primary amino acid precursors: L-valine and L-serine. pnas.orgnih.gov
The biosynthesis begins with the conversion of L-valine to isobutylamine (B53898) and subsequently to isobutylhydroxylamine. pnas.orgnih.gov This part of the pathway is catalyzed by the enzymes VlmD, VlmH, and VlmR. nih.gov Meanwhile, L-serine is activated by being attached to a transfer RNA (tRNA) molecule, forming L-seryl-tRNA, a reaction catalyzed by the seryl-tRNA synthetase VlmL. pnas.orgnih.gov
A key step in the pathway involves the VlmA protein, which catalyzes the transfer of the seryl residue from L-seryl-tRNA to the hydroxyl group of isobutylhydroxylamine. nih.gov This reaction forms the crucial intermediate O-(L-seryl)-isobutylhydroxylamine. nih.govacs.orgresearchgate.net The involvement of an aminoacyl-tRNA in an antibiotic biosynthetic pathway is a notable feature of this process. nih.gov Subsequent, more complex steps convert this intermediate into the final valanimycin structure. nih.govacs.org Further genetic and enzymatic studies have identified other genes in the valanimycin cluster, such as vlmJ and vlmK, which are involved in the later stages of the pathway, including phosphorylation and dehydration steps. nih.govacs.org The entire process is positively regulated by VlmI, a Streptomyces antibiotic regulatory protein (SARP). nih.gov The use of labeled precursors like L-[2-¹³C,¹⁵N]serine and isobutyl[1-¹³C,¹⁵N]amine in these foundational studies was critical for confirming the origin of the nitrogen and carbon atoms in the final valanimycin structure. pnas.org
Table 2: Key Genes and Their Functions in the Valanimycin Biosynthetic Pathway
| Gene | Encoded Protein/Enzyme | Function in Biosynthesis | Reference |
|---|---|---|---|
| vlmA | VlmA | Catalyzes the transfer of the seryl residue from seryl-tRNA to isobutylhydroxylamine. | nih.govnih.gov |
| vlmD | Valine Decarboxylase | Involved in the conversion of L-valine into isobutylamine. | nih.govresearchgate.net |
| vlmH | VlmH | Involved in the conversion of L-valine into isobutylhydroxylamine. | nih.gov |
| vlmI | SARP Family Regulator | Positive regulator of the valanimycin biosynthetic gene cluster. | nih.govresearchgate.net |
| vlmJ | Diacylglycerol Kinase Homolog | Catalyzes ATP-dependent phosphorylation of valanimycin hydrate. | nih.govacs.org |
| vlmK | MmgE/PrpD Superfamily Protein | Catalyzes the dehydration of phosphorylated valanimycin hydrate. | nih.govacs.org |
| vlmL | Class II Seryl-tRNA Synthetase | Catalyzes the formation of L-seryl-tRNA from L-serine. | pnas.orgnih.gov |
| vlmR | VlmR | Involved in the conversion of L-valine into isobutylhydroxylamine. | nih.gov |
Investigations into Protein Turnover and Amino Acid Kinetics Using L Valine 1 ¹³c
Methodological Approaches for Measuring Whole-Body Protein Turnover and Synthesis
The measurement of whole-body protein turnover, encompassing both protein synthesis and breakdown, is fundamental to understanding metabolic responses to various stimuli. L-valine (1-¹³C) is a key tool in these assessments.
Primed Constant Infusion of L-VALINE (1-¹³C)
The primed constant infusion of L-valine (1-¹³C) is a widely utilized technique to study whole-body protein dynamics. nih.govnih.gov This method involves administering an initial loading dose (prime) of the labeled valine, followed by a continuous infusion at a steady rate. nih.gov This approach allows researchers to achieve an isotopic steady state in the plasma, where the enrichment of the tracer remains relatively constant over time. nih.gov By measuring the enrichment of ¹³C in plasma valine and the expiration of ¹³CO₂ in breath, researchers can calculate key kinetic parameters. nih.gov
Studies using this method have successfully quantified valine and leucine (B10760876) kinetics in healthy individuals, reaching an isotopic steady state for plasma amino acids and expired ¹³CO₂ within two hours of infusion. nih.gov This technique has been applied to various populations, including healthy adults and preterm infants, to understand the regulation of protein metabolism by factors such as feeding, fasting, and disease. nih.govnih.gov The data derived from these studies, such as amino acid flux and oxidation rates, provide a comprehensive picture of whole-body protein turnover. nih.gov For instance, in a study of healthy men, the valine carbon flux was determined to be 80.3 ± 1.2 µmol kg⁻¹h⁻¹. nih.gov
Comparison and Validation of Tracer Models in Dynamic Protein Metabolism Studies
Different tracer models are employed to analyze the data from isotope infusion studies, and their comparison and validation are crucial for ensuring the accuracy of metabolic measurements. The choice of precursor pool for calculating protein synthesis rates is a significant point of discussion. While plasma amino acid enrichment is readily measurable, it may not accurately reflect the enrichment of the true precursor pool for protein synthesis, which is the aminoacyl-tRNA inside the cell. nih.gov
To address this, researchers often use the enrichment of intracellular amino acids or the ketoacid of the tracer amino acid as a surrogate for the precursor pool. nih.gov For example, the enrichment of α-ketoisovalerate (KIV), the ketoacid of valine, is considered a better representative of the intracellular valine enrichment. nih.gov
Studies have compared the constant infusion method with the flooding dose technique, where a large bolus of a labeled amino acid is administered. nih.gov One study investigating muscle protein synthesis found that a flooding dose of L-[1-¹³C]leucine administered during a constant infusion of L-[1-¹³C]valine significantly increased the apparent rate of muscle protein synthesis calculated from valine incorporation. nih.gov This finding raises important questions about the validity and interpretation of results from different tracer methodologies. nih.gov
Assessment of Fractional Protein Synthetic Rates in Specific Biological Compartments
L-valine (1-¹³C) is also instrumental in determining the fractional synthetic rate (FSR) of proteins in specific tissues and compartments, such as skeletal muscle and plasma proteins. nih.govnih.gov The FSR represents the percentage of the protein pool in a specific tissue that is synthesized per unit of time. This is typically measured by determining the rate of incorporation of the labeled amino acid into the protein of interest. nih.gov
Dynamic Aspects of Amino Acid Catabolism, Deamination, and Reamination Processes
The use of L-valine labeled with both ¹³C and ¹⁵N (L-[1-¹³C,¹⁵N]valine) allows for a detailed examination of the dynamic processes of amino acid catabolism, including transamination, deamination, and reamination. nih.gov Transamination is the transfer of an amino group from an amino acid to a ketoacid, a key step in both amino acid synthesis and degradation. frontierspartnerships.org Deamination is the removal of an amino group, and reamination is the re-addition of an amino group to a ketoacid to form an amino acid. nih.gov
By tracing the paths of both the carbon and nitrogen atoms, researchers can calculate the rates of these processes. A study in healthy men using L-[1-¹³C,¹⁵N]valine determined the rates of valine deamination and reamination to be 84.0 ± 3.5 and 72.2 ± 3.3 µmol kg⁻¹h⁻¹, respectively. nih.gov These findings indicate that a significant portion of the valine that is deaminated is subsequently reaminated back to valine, highlighting the dynamic and reversible nature of these metabolic pathways. nih.gov Comparing these rates with those of leucine revealed similar patterns of catabolism for these two branched-chain amino acids. nih.gov
Role of L-VALINE (1-¹³C) in Understanding Amino Acid Requirements and Inter-organ Metabolism
Stable isotope tracer studies with L-valine (1-¹³C) have been pivotal in refining our understanding of human amino acid requirements. The indicator amino acid oxidation (IAAO) method, which often employs a ¹³C-labeled amino acid like phenylalanine, has been used to determine the requirements for branched-chain amino acids (BCAAs), including valine. nih.gov However, direct studies using labeled valine are also crucial. Research involving graded intakes of valine and infusion of L-[1-¹³C]valine has shown that the rate of valine oxidation decreases as valine intake declines, with plasma valine concentrations reaching a low, constant level below an intake of about 20 mg·kg⁻¹·day⁻¹. researchgate.net These data support a mean valine requirement estimate of approximately 20 mg·kg⁻¹·day⁻¹. researchgate.net
Furthermore, L-valine (1-¹³C) helps to elucidate the complex interplay of amino acid metabolism between different organs, known as inter-organ metabolism. nih.govnih.gov While the initial step of BCAA catabolism, transamination, occurs predominantly in skeletal muscle, the subsequent oxidation of the resulting ketoacids can occur in other tissues. frontierspartnerships.orgnih.gov It is understood that valine can be oxidized in the muscle to β-hydroxyisobutyrate, which is then released and taken up by the liver and kidney for conversion to glucose. nih.gov Studies in human fetuses using [U-¹³C₅]valine have shown high rates of valine uptake and oxidation, suggesting a significant role for this amino acid in fetal energy metabolism. nih.gov These investigations highlight the coordinated metabolic activities of different organs in maintaining amino acid homeostasis.
Emerging Research Directions and Future Perspectives in L Valine 1 ¹³c Research
Integration of Isotope Tracing Data with Multi-Omics Approaches
A significant frontier in biological research is the integration of data from various "omics" fields, such as transcriptomics, proteomics, and metabolomics. Combining L-valine (1-¹³C) tracing data with these other datasets provides a more holistic view of cellular function. While transcriptomics reveals which genes are being expressed and proteomics identifies the proteins being synthesized, metabolic flux analysis using L-valine (1-¹³C) demonstrates the actual activity of metabolic pathways. osti.gov
This integrated approach allows researchers to connect changes in gene expression and protein levels to functional changes in metabolic networks. biorxiv.org For instance, an increase in the transcript and protein levels of an enzyme involved in valine catabolism can be directly correlated with an increased flux through that pathway, as measured by the incorporation of the ¹³C label from L-valine (1-¹³C) into downstream metabolites. Such multi-omics studies are crucial for understanding the complex regulatory mechanisms that govern cellular metabolism and how they are perturbed in disease states. biorxiv.orgbiorxiv.org
Recent studies have highlighted the power of this integrated approach. For example, in the context of cancer research, combining metabolomics with proteomics and transcriptomics has helped to identify key metabolic reprogramming events that support tumor growth and survival. nih.govmdpi.com In the study of inborn errors of metabolism, such as Maple Syrup Urine Disease where the metabolism of branched-chain amino acids like valine is impaired, multi-omics integration has been instrumental in elucidating the underlying molecular pathophysiology. researchgate.net
Development of Novel ¹³C-Labeling Strategies for Diverse Molecular Targets
The utility of L-valine (1-¹³C) extends beyond simply tracing its own metabolic fate. Researchers are continuously developing novel labeling strategies to probe a wider range of molecular targets and pathways. By strategically designing experiments, the ¹³C label from L-valine (1-¹³C) can be tracked as it is incorporated into various other molecules, providing insights into interconnected metabolic networks. nih.gov
For example, the carbon backbone of valine can be used to synthesize other amino acids or enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.gov By following the ¹³C label, researchers can quantify the contribution of valine to these and other biosynthetic pathways. nih.govcopernicus.org This is particularly valuable in studying the metabolism of branched-chain amino acids (BCAAs), a group that includes valine, leucine (B10760876), and isoleucine, and their role in various physiological and pathological processes. researchgate.net
Furthermore, advanced labeling strategies are being developed to selectively label specific positions within a molecule, providing even more detailed information about enzyme mechanisms and pathway activities. These approaches, often coupled with sophisticated analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are pushing the boundaries of what can be learned from isotope tracing studies. unl.ptresearchgate.net
Advanced Computational Modeling and Data Analysis for Complex Isotopic Networks
The increasing complexity of isotope tracing experiments, especially when integrated with other omics data, necessitates the development of advanced computational models and data analysis tools. These tools are essential for interpreting the large and complex datasets generated in modern metabolic research. plos.org
Metabolic flux analysis (MFA) is a key computational technique that uses isotope tracing data to quantify the rates of metabolic reactions within a cell. researchgate.netnih.govmdpi.com Advanced MFA models can now incorporate data from multiple isotopic tracers and integrate it with genomic and proteomic data to provide a comprehensive picture of cellular metabolism. osti.gov These models are constantly being refined to improve their accuracy and predictive power. frontiersin.org
The development of user-friendly software and standardized data formats is also crucial for making these powerful analytical tools more accessible to the broader research community. frontiersin.org As these computational approaches continue to evolve, they will enable researchers to extract even more meaningful information from L-valine (1-¹³C) tracing experiments, leading to a deeper understanding of the intricate web of metabolic reactions that sustain life. plos.org
Exploration of L-VALINE (1-¹³C) in Untargeted Metabolomics and Biomarker Discovery
Untargeted metabolomics, which aims to measure all of the small molecules (metabolites) in a biological sample, is a powerful tool for biomarker discovery. ed.ac.ukacs.org When combined with isotope tracing using L-valine (1-¹³C), untargeted metabolomics can be used to identify novel metabolic pathways and discover new biomarkers for disease diagnosis, prognosis, and treatment response. nih.govgencat.cat
In this approach, the ¹³C label from L-valine (1-¹³C) is tracked as it is incorporated into a wide range of metabolites throughout the metabolome. nih.gov By comparing the labeling patterns in healthy and diseased states, researchers can identify specific metabolic pathways that are altered in disease. researchgate.net The metabolites within these pathways can then be investigated as potential biomarkers. nih.gov
This strategy has shown promise in a variety of research areas, including cancer, metabolic disorders, and infectious diseases. nih.govisotope.com For example, studies have used this approach to identify metabolic signatures associated with different types of cancer and to monitor the response of tumors to therapy. As analytical technologies continue to improve, the use of L-valine (1-¹³C) in untargeted metabolomics is expected to become an increasingly valuable tool for biomarker discovery and personalized medicine.
Interactive Data Table: Applications of L-VALINE (1-¹³C) in Research
| Research Area | Key Findings | Relevant Techniques |
| Multi-Omics Integration | Elucidation of metabolic reprogramming in cancer by linking gene expression to metabolic flux. nih.govmdpi.com | Transcriptomics, Proteomics, ¹³C-Metabolic Flux Analysis |
| Novel Labeling Strategies | Tracing the contribution of valine's carbon backbone to the TCA cycle and other amino acids. nih.govnih.gov | Isotope-Ratio Mass Spectrometry, NMR Spectroscopy |
| Computational Modeling | Quantification of intracellular reaction rates in microbial systems for metabolic engineering. researchgate.netnih.gov | ¹³C-Metabolic Flux Analysis (¹³C-MFA), Kinetic Modeling |
| Biomarker Discovery | Identification of altered metabolic pathways in disease states through untargeted analysis. researchgate.netnih.gov | Untargeted Metabolomics, LC-MS, GC-MS |
Q & A
Q. What role does L-Valine (1-¹³C) play in elucidating host-microbe metabolic crosstalk?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
